molecular formula C9H15O3P B13820584 Phosphonic acid, allyl-, diallyl ester

Phosphonic acid, allyl-, diallyl ester

Cat. No.: B13820584
M. Wt: 202.19 g/mol
InChI Key: OEZDKAYURQJVOD-UHFFFAOYSA-N
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Description

Diallylphosphonate is an organophosphorus compound characterized by the presence of two allyl groups attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with allyl halides under mild conditions to form diallylphosphonate. Another method includes the palladium-catalyzed cross-coupling of H-phosphonate diesters with allyl halides .

Industrial Production Methods: Industrial production of diallylphosphonate typically employs scalable methods such as the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction is conducted under controlled temperatures and pressures to ensure optimal conversion rates and product purity .

Chemical Reactions Analysis

Types of Reactions: Diallylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of diallylphosphonate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Diallylphosphonate is unique due to its allyl groups, which provide enhanced reactivity in cross-coupling and polymerization reactions. This makes it a valuable compound in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C9H15O3P

Molecular Weight

202.19 g/mol

IUPAC Name

3-[prop-2-enoxy(prop-2-enyl)phosphoryl]oxyprop-1-ene

InChI

InChI=1S/C9H15O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h4-6H,1-3,7-9H2

InChI Key

OEZDKAYURQJVOD-UHFFFAOYSA-N

Canonical SMILES

C=CCOP(=O)(CC=C)OCC=C

Origin of Product

United States

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